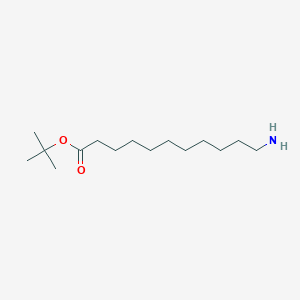

Tert-butyl 11-aminoundecanoate

Descripción

The exact mass of the compound tert-Butyl 11-aminoundecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 11-aminoundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 11-aminoundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 11-aminoundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMMJNALIIDDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-29-6 | |

| Record name | tert-butyl 11-aminoundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the 1H NMR Spectrum of Tert-butyl 11-aminoundecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 11-aminoundecanoate. The information presented herein is essential for the structural elucidation and quality control of this compound, which serves as a valuable bifunctional linker in the development of pharmaceuticals, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally validated ¹H NMR spectrum for Tert-butyl 11-aminoundecanoate, the following data table presents a predicted spectrum. These predictions are derived from established chemical shift ranges for analogous functional groups, including long-chain alkyl esters and primary amines. The predicted values provide a reliable reference for the identification and analysis of this molecule.

| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | 1.44 | s | 9H | - |

| b | 2.20 | t | 2H | 7.4 |

| c | 1.62 | p | 2H | 7.4 |

| d | 1.25-1.35 | m | 12H | - |

| e | 1.47 | p | 2H | 7.0 |

| f | 2.68 | t | 2H | 7.0 |

| g | 1.3 (variable) | br s | 2H | - |

Disclaimer: The data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of Tert-butyl 11-aminoundecanoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of Tert-butyl 11-aminoundecanoate into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1][2] Chloroform-d is a common choice for nonpolar organic compounds.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1][3] The final sample height in the tube should be approximately 4-5 cm.[2][3]

-

Cap the NMR tube to prevent solvent evaporation.[2]

2. NMR Data Acquisition:

-

The ¹H NMR spectrum can be acquired on a standard NMR spectrometer, for example, a 400 or 500 MHz instrument.[2]

-

Insert the sample into the spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[2]

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[2]

-

The probe is tuned to the ¹H frequency.[2]

-

Acquire the ¹H NMR spectrum using appropriate acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[4]

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum.[4]

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

A baseline correction is applied to obtain a flat baseline.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of ¹H NMR data for a small molecule like Tert-butyl 11-aminoundecanoate.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

References

Principles of 13C NMR for Aliphatic Linkers

An In-depth Technical Guide to 13C NMR Spectral Data for Aliphatic Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of aliphatic linkers. Aliphatic linkers are fundamental components in various fields, including drug development, proteomics, and materials science, where they serve to connect different molecular entities. A thorough understanding of their structure, which can be precisely determined by 13C NMR, is crucial for optimizing the properties and functionality of the final molecular construct.

13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different types of carbon atoms within a molecule. For aliphatic linkers, this means that individual methylene (B1212753) (-CH2-), methine (-CH-), and methyl (-CH3) groups can be identified and their position within the linker chain determined.

The chemical shift of a carbon atom in an aliphatic linker is primarily influenced by:

-

Hybridization: sp3-hybridized carbons in simple alkanes typically resonate in the upfield region of the spectrum (approximately 0-50 ppm).[1]

-

Electronegativity of Substituents: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to the aliphatic chain causes a significant downfield shift (to a higher ppm value) of the carbon signals. This effect is most pronounced for the carbon atom directly bonded to the heteroatom (the α-carbon) and diminishes with increasing distance (β and γ-carbons).[2][3][4]

-

Steric Effects: The spatial arrangement of atoms, or stereochemistry, can also influence 13C chemical shifts. Crowded environments can cause both upfield and downfield shifts depending on the specific interactions.[2][5]

Tabulated 13C NMR Spectral Data

The following tables summarize the typical 13C NMR chemical shift ranges for various types of aliphatic linkers. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Simple Aliphatic Alkyl Chains

| Carbon Environment | Chemical Shift (ppm) |

| Primary (R-C H3) | 10 - 15 |

| Secondary (R-C H2-R) | 16 - 25 |

| Tertiary (R3C H) | 25 - 35 |

| Quaternary (R4C ) | 30 - 40 |

Data sourced from multiple chemical shift tables and organic chemistry resources.[6]

Table 2: Aliphatic Linkers with Heteroatom-Containing Functional Groups

| Functional Group (R is an alkyl chain) | Carbon Atom | Chemical Shift (ppm) |

| Alcohol (R-CH2-OH) | C -OH | 50 - 65 |

| Ether (R-CH2-O-R') | C -O | 57 - 80 |

| Amine (R-CH2-NH2) | C -N | 37 - 45 |

| Thiol (R-CH2-SH) | C -S | 20 - 35 |

| Alkyl Halide (R-CH2-Cl) | C -Cl | 40 - 45 |

| Alkyl Halide (R-CH2-Br) | C -Br | 25 - 35 |

| Alkyl Halide (R-CH2-I) | C -I | 0 - 20 |

These are approximate ranges and can be influenced by the nature of the 'R' group and other nearby functionalities.[3][6]

Table 3: Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of drugs. The repeating ethylene (B1197577) glycol unit gives rise to a characteristic 13C NMR signal.

| Carbon Environment in PEG | Chemical Shift (ppm) |

| Main PEG chain (-O-C H2-C H2-O-) | ~70 |

| Terminal C H2-OH | ~61 |

| C H2 adjacent to a carboxyl group (-C H2-COOH) | ~69 |

| Carbonyl in a carboxyl group (-C OOH) | ~172 |

Specific chemical shifts can vary based on the molecular weight of the PEG and the nature of the end groups.[7][8][9]

Experimental Protocols for 13C NMR Data Acquisition

Acquiring high-quality 13C NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the analysis of aliphatic linkers.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for organic molecules include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 ((CD3)2SO).[1] The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration typically ranging from 10 to 50 mg of the analyte in 0.5 to 0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 13C NMR and is defined as 0.0 ppm.[10] Often, the residual solvent peak is used as a secondary reference.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

-

Probe Tuning: The NMR probe should be tuned to the 13C frequency.

-

Locking and Shimming: The spectrometer's lock system is used to stabilize the magnetic field using the deuterium (B1214612) signal from the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used for routine 13C NMR.[11] This simplifies the spectrum by collapsing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.

-

Acquisition Time (AT): Typically set between 1 and 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration.[12]

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[13]

-

Spectral Width (SW): A spectral width of approximately 250 ppm (from -10 to 240 ppm) is generally sufficient to cover the entire range of chemical shifts for organic molecules.

Data Processing

-

Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows related to the 13C NMR analysis of aliphatic linkers.

Caption: Influence of a substituent on adjacent carbon chemical shifts.

Caption: General workflow for 13C NMR data acquisition and analysis.

Advanced Techniques and Data Prediction

For complex aliphatic linkers or when unambiguous signal assignment is required, advanced NMR techniques can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH2, and CH3 groups, which can be invaluable for assigning signals in a crowded spectrum.[13]

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which helps to piece together the carbon skeleton.[13]

-

Furthermore, computational methods and software are increasingly used to predict 13C NMR spectra.[14][15][16][17] These tools can be particularly useful for confirming structural assignments or for distinguishing between possible isomers.

By combining high-quality experimental data with a solid understanding of the principles governing 13C NMR chemical shifts, researchers can confidently elucidate the precise chemical structure of aliphatic linkers, which is a critical step in the development of new drugs and advanced materials.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. books.rsc.org [books.rsc.org]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. researchgate.net [researchgate.net]

- 15. Fast determination of 13C NMR chemical shifts using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER [diva-portal.org]

- 17. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

Mass Spectrometry Analysis of tert-Butyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-butyl esters. It covers the fundamental principles of their fragmentation behavior, details common ionization techniques, and presents experimental protocols for both qualitative and quantitative analysis. This guide is designed to be a valuable resource for researchers and scientists in academia and the pharmaceutical industry, particularly those involved in drug development and metabolite identification.

Introduction to tert-Butyl Esters and their Mass Spectrometric Behavior

The tert-butyl ester is a common functional group in organic chemistry, frequently employed as a protecting group for carboxylic acids in the synthesis of complex molecules and pharmaceuticals.[1] Its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions make it a valuable tool in multi-step syntheses.[1][2] Mass spectrometry is an indispensable technique for the characterization of tert-butyl ester-containing compounds, offering high sensitivity and structural information.[3]

The hallmark of the mass spectrometric behavior of tert-butyl esters is the facile cleavage of the bond between the oxygen atom and the tert-butyl group. This is due to the formation of the highly stable tert-butyl cation, which gives rise to a characteristic and often abundant ion at a mass-to-charge ratio (m/z) of 57.[4][5] This distinct fragmentation pattern serves as a reliable diagnostic tool for the presence of a tert-butyl ester moiety in an unknown compound.

Ionization Techniques for tert-Butyl Ester Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of tert-butyl esters and depends on the volatility and thermal stability of the analyte, as well as the desired information (e.g., molecular weight vs. fragmentation).

2.1. Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] For tert-butyl esters, EI mass spectra are typically characterized by a weak or absent molecular ion peak but a prominent base peak at m/z 57, corresponding to the tert-butyl cation.[4] This makes EI particularly useful for confirming the presence of the tert-butyl group.

2.2. Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique that is well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including many drug molecules and their metabolites containing tert-butyl ester groups.[7] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.[8] Fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, which can provide valuable structural information.[7]

Fragmentation Mechanisms of tert-Butyl Esters

Understanding the fragmentation pathways of tert-butyl esters is crucial for interpreting their mass spectra and elucidating the structure of unknown compounds.

3.1. Alpha Cleavage and the Formation of the tert-Butyl Cation

The most dominant fragmentation pathway for tert-butyl esters under both EI and CID conditions is the cleavage of the C-O bond between the carbonyl group and the tert-butyl group. This can be rationalized as a charge-site initiated cleavage, where the initial ionization (removal of an electron in EI or protonation in ESI) weakens this bond, leading to the formation of a stable acylium ion and the highly stable tert-butyl cation (m/z 57).[9][10]

Caption: Primary fragmentation of a tert-butyl ester molecular ion.

3.2. McLafferty Rearrangement

For tert-butyl esters with a sufficiently long alkyl chain (containing a γ-hydrogen), a McLafferty rearrangement can occur. This is a six-membered ring rearrangement that results in the elimination of a neutral alkene and the formation of a radical cation containing the ester functionality. While less common than alpha cleavage for tert-butyl esters due to the stability of the tert-butyl cation, it can be observed in some cases.

Caption: McLafferty rearrangement in a tert-butyl ester.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of tert-butyl esters by GC-MS and LC-MS. It is important to note that these are starting points, and method optimization is often necessary for specific applications.

4.1. GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable tert-butyl esters.

Sample Preparation:

-

Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

If necessary, perform derivatization to increase volatility (e.g., silylation of other functional groups).

-

For trace analysis in complex matrices like water, a pre-concentration step such as purge-and-trap may be employed.[11]

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or an FFAP (nitroterephthalic acid-modified polyethylene (B3416737) glycol) column (30 m x 0.25 mm, 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Oven Temperature Program: A typical program might be: hold at 35 °C for 5 min, ramp to 200 °C at 10 °C/min, and hold for 5 min.[12]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

Caption: General workflow for GC-MS analysis of tert-butyl esters.

4.2. LC-MS/MS Analysis Protocol

LC-MS/MS is the method of choice for the quantitative analysis of tert-butyl ester-containing drugs and their metabolites in biological matrices.[7]

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol.

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent (e.g., tert-butyl methyl ether).[13]

-

Solid-Phase Extraction (SPE): Use a sorbent to selectively retain the analyte while washing away interferences.

Instrumentation and Conditions:

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is commonly used.[13]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid (0.1%) to improve ionization.[13]

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.

-

Caption: General workflow for LC-MS/MS analysis of tert-butyl esters.

Quantitative Data Presentation

Accurate and precise quantification is a primary goal in many mass spectrometry applications, particularly in drug development. The following tables summarize representative quantitative data for the analysis of compounds containing tert-butyl esters.

Table 1: GC-MS Quantification of Methyl tert-Butyl Ether (MTBE) and its Metabolite tert-Butyl Alcohol (TBA) in Water [14]

| Analyte | Concentration Range (µg/L) | Linearity (R²) | Method Detection Limit (MDL) (µg/L) |

| MTBE | 1 - 40 | >0.99 | <0.5 |

| TBA | 1 - 40 | >0.99 | <0.5 |

Table 2: LC-MS/MS Quantification of a Cassette of Drugs (including those with potential tert-butyl ester-like structures) in Human Plasma [13]

| Compound | LLOQ (nM) | Accuracy (%) | Precision (%RSD) |

| Docetaxel | 1 | 85-115 | <15 |

| Erlotinib | 1 | 85-115 | <15 |

| Loperamide | 1 | 85-115 | <15 |

| Riluzole | 1 | 85-115 | <15 |

| Vemurafenib | 1 | 85-115 | <15 |

| Verapamil | 1 | 85-115 | <15 |

| Elacridar | 1 | 85-115 | <15 |

| Tariquidar | 1 | 85-115 | <15 |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 3: Quantification of L-γ-Methyleneglutamic Acid Amide tert-Butyl Ester Prodrugs (IC₅₀ values in µM) in Breast Cancer Cell Lines [15]

| Compound | MCF-7 | SK-BR-3 | MDA-MB-231 |

| Compound 15 | >50 | >50 | 25.3 ± 2.1 |

| Compound 17 | >50 | >50 | 30.1 ± 1.8 |

| Compound 19 | >50 | >50 | 28.9 ± 2.5 |

| Compound 33 | >50 | >50 | 22.7 ± 1.5 |

Data represents the concentration required to inhibit cell growth by 50%.

Conclusion

The mass spectrometric analysis of tert-butyl esters is a powerful and versatile tool in modern chemical and pharmaceutical research. The characteristic fragmentation pattern, dominated by the formation of the stable tert-butyl cation at m/z 57, provides a reliable diagnostic marker. The choice between GC-MS and LC-MS/MS depends on the specific analytical challenge, with GC-MS being suitable for volatile compounds and LC-MS/MS offering superior performance for the quantification of drugs and their metabolites in complex biological matrices. The protocols and data presented in this guide provide a solid foundation for developing and implementing robust and reliable analytical methods for the characterization and quantification of tert-butyl ester-containing compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 12. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. scispec.co.th [scispec.co.th]

- 15. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Purity Requirements of Tert-butyl 11-aminoundecanoate for PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The efficacy and reliability of Proteolysis Targeting Chimeras (PROTACs) in targeted protein degradation are critically dependent on the purity of their constituent building blocks. Among these, the linker component, which connects the target-binding ligand to the E3 ligase ligand, plays a pivotal role in dictating the overall physicochemical and pharmacological properties of the PROTAC molecule. Tert-butyl 11-aminoundecanoate is a commonly employed aliphatic linker in PROTAC synthesis.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the purity requirements for Tert-butyl 11-aminoundecanoate, outlines potential impurities, and details experimental protocols for its quality assessment.

The Critical Role of Linker Purity in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][7][8] The linker is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9] The presence of impurities in the linker precursor, such as Tert-butyl 11-aminoundecanoate, can have significant downstream consequences, including:

-

Reduced reaction yields: Impurities can interfere with the coupling reactions, leading to lower yields of the final PROTAC.

-

Formation of complex side products: Reactive impurities can participate in side reactions, complicating the purification of the desired PROTAC.

-

Alteration of physicochemical properties: Impurities incorporated into the final PROTAC can change its solubility, permeability, and metabolic stability.

-

Unpredictable biological activity: The final PROTAC product may exhibit altered or off-target effects due to the presence of structurally similar but functionally different impurity-derived PROTACs.

Commercial Purity Specifications

Tert-butyl 11-aminoundecanoate is commercially available from various suppliers with a range of purity levels. It is imperative for researchers to select a grade of appropriate purity for their specific application.

| Supplier Type | Reported Purity | Analytical Confirmation |

| Research Chemical Suppliers | >97%[10] | Certificate of Analysis (CoA) may be available |

| Research Chemical Suppliers | 98.28%[2][4] | Quality confirmed by NMR & HPLC[2] |

| Research Chemical Suppliers | ≥98%[6] | Certificate of Analysis (CoA) may be available |

| Research Chemical Suppliers | 99.39%[5] | Not specified |

Potential Impurities in Tert-butyl 11-aminoundecanoate

The synthesis of Tert-butyl 11-aminoundecanoate and its subsequent handling can introduce various impurities. While specific impurity profiles are proprietary to the manufacturer, a general understanding of potential contaminants is crucial for developing robust analytical methods.

| Impurity Class | Potential Impurities | Potential Origin | Potential Impact on PROTAC Synthesis |

| Process-Related Impurities | 11-Aminoundecanoic acid | Incomplete esterification of the starting material. | The free carboxylic acid can compete in subsequent coupling reactions, leading to undesired byproducts. |

| Di-tert-butyl 11,11'-azanediyldiundecanoate | Dimerization or side reactions during synthesis. | Can lead to the formation of dimeric PROTACs or complex mixtures. | |

| tert-Butanol | Byproduct of the esterification reaction or hydrolysis of the product. | Generally volatile and removed during workup, but residual amounts may affect reaction conditions. | |

| Reagents from synthesis | e.g., unreacted coupling agents, catalysts. | Can interfere with downstream reactions or be difficult to remove from the final product. | |

| Degradation Products | 11-Aminoundecanoic acid | Hydrolysis of the tert-butyl ester. | Similar impact to the process-related impurity. |

| Residual Solvents | Dichloromethane, Ethyl acetate, Hexanes, etc. | Incomplete removal after purification. | Can affect the solubility of reagents and the reaction kinetics. |

Experimental Protocols for Purity Assessment

Rigorous analytical characterization is essential to confirm the purity of Tert-butyl 11-aminoundecanoate before its use in PROTAC synthesis. The following are standard experimental protocols for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Example: 10% B to 90% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).

-

Sample Preparation: Dissolve 1 mg of Tert-butyl 11-aminoundecanoate in 1 mL of acetonitrile.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to identify and quantify impurities.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure:

-

Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

-

Add ~0.7 mL of the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

-

Key Signals for Tert-butyl 11-aminoundecanoate:

-

~1.44 ppm (singlet, 9H, C(CH₃)₃)

-

~2.28 ppm (triplet, 2H, -CH₂-COO-)

-

~2.68 ppm (triplet, 2H, -CH₂-NH₂)

-

~1.20-1.65 ppm (multiplets, 16H, other -CH₂- groups)

-

-

Impurity Detection: Look for unexpected peaks that do not correspond to the product or the solvent. For instance, a peak corresponding to a carboxylic acid proton (~10-12 ppm) could indicate the presence of 11-aminoundecanoic acid.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to identify the mass of any impurities.

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Positive ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

-

Expected Mass: The expected [M+H]⁺ for C₁₅H₃₁NO₂ is approximately 258.24 m/z.

-

Impurity Analysis: The presence of other ions may indicate impurities. For example, an ion at m/z 202.18 could correspond to the [M+H]⁺ of 11-aminoundecanoic acid.

Visualizing Workflows and Logical Relationships

To further clarify the context of using Tert-butyl 11-aminoundecanoate in PROTAC development, the following diagrams illustrate key processes and concepts.

Caption: PROTAC Synthesis Workflow.

Caption: Impact of Linker Impurities.

Caption: PROTAC-Mediated Degradation.

Conclusion

The chemical purity of Tert-butyl 11-aminoundecanoate is a critical parameter that directly influences the successful synthesis and biological efficacy of PROTACs. Researchers and drug developers must insist on high-purity starting materials and should have robust analytical methods in place to verify this purity. A thorough understanding of potential impurities and their impact is essential for the development of safe and effective protein-degrading therapeutics. By adhering to stringent quality control measures, the field of targeted protein degradation can continue to advance with greater reliability and reproducibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tert-Butyl 11-aminoundecanoate | CAS#:220851-29-6 | Chemsrc [chemsrc.com]

- 4. tert-Butyl 11-aminoundecanoate | PROTAC Linker 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 5. gentaur.com [gentaur.com]

- 6. xcessbio.com [xcessbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

The Solubility of Tert-butyl 11-aminoundecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Tert-butyl 11-aminoundecanoate, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in synthesizing PROTACs and other drug conjugates. This document summarizes the available quantitative solubility data, presents an inferred solubility profile based on its structural characteristics and data from analogous compounds, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow and factors influencing its solubility.

Introduction to Tert-butyl 11-aminoundecanoate

Tert-butyl 11-aminoundecanoate is a bifunctional molecule featuring a terminal primary amine and a tert-butyl ester. The long 11-carbon alkyl chain imparts significant lipophilicity, while the amino and ester groups provide sites for covalent modification. This structure makes it a valuable linker in medicinal chemistry, particularly in the field of targeted protein degradation where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The physicochemical properties of this linker, especially its solubility, directly impact the overall properties of the resulting PROTAC molecule.

Some sources describe Tert-butyl 11-aminoundecanoate as a liquid at room temperature, while others classify it as a solid powder. This variation may be due to the purity of the substance or the specific crystalline form. For practical purposes, it is advisable to consult the certificate of analysis provided by the supplier.

Quantitative Solubility Data

Publicly available quantitative solubility data for Tert-butyl 11-aminoundecanoate in a wide array of organic solvents is limited. However, a key data point has been reported in Dimethyl Sulfoxide (DMSO), a common solvent for challenging compounds in drug discovery.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 47.2 | 100 mg/mL (388.49 mM) (Requires sonication) | [1] |

Inferred Solubility Profile

Based on the chemical structure of Tert-butyl 11-aminoundecanoate and the solubility of structurally similar compounds, an inferred solubility profile can be constructed. The molecule possesses a long, non-polar undecanoate backbone, a polar primary amine group, and a bulky, relatively non-polar tert-butyl ester. This amphiphilic nature suggests a nuanced solubility behavior.

Key Structural Features Influencing Solubility:

-

Long Alkyl Chain (C11): This hydrophobic chain will dominate the solubility profile, favoring dissolution in non-polar and moderately polar aprotic solvents.

-

Primary Amine (-NH₂): This polar group can engage in hydrogen bonding and will enhance solubility in polar protic solvents.

-

Tert-butyl Ester (-C(O)OC(CH₃)₃): The bulky tert-butyl group can hinder solvation and may decrease solubility in highly ordered solvents compared to a smaller ester like a methyl or ethyl ester. However, it also contributes to the overall non-polar character.

Inferred Solubility in Common Organic Solvents:

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and ethers (e.g., Tetrahydrofuran, Diethyl ether) due to the compound's significant non-polar character.

-

Good to Moderate Solubility: Likely in polar aprotic solvents such as Dimethylformamide (DMF) and Acetonitrile (ACN). Data for the analogous compound, undecanoic acid methyl ester, shows good solubility in DMF (approx. 25 mg/mL)[2][3]. Moderate solubility is also expected in lower alcohols like methanol, ethanol, and isopropanol, where the alkyl chain can interact with the alcohol's alkyl group and the amine can hydrogen bond with the hydroxyl group. Undecanoic acid and its methyl ester are reported to be soluble in ethanol[2][3][4].

-

Low to Sparingly Soluble: Expected in highly polar protic solvents like water, and in very non-polar aliphatic hydrocarbon solvents such as hexane (B92381) and heptane. The long alkyl chain will limit solubility in water, while the polar amine group will limit solubility in non-polar alkanes.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for Tert-butyl 11-aminoundecanoate, the isothermal shake-flask method is a reliable and commonly used technique.

Materials:

-

Tert-butyl 11-aminoundecanoate

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Tert-butyl 11-aminoundecanoate to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound. Weigh the remaining solid to determine the mass of the dissolved solute.

-

Chromatographic Method (Recommended): Accurately dilute the filtered solution with a known volume of the solvent. Analyze the concentration of Tert-butyl 11-aminoundecanoate in the diluted sample using a pre-calibrated HPLC or GC method.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the solute and the volume of the solvent, or from the concentration determined by the chromatographic method.

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Factors Influencing Solubility

The solubility of Tert-butyl 11-aminoundecanoate is a multifactorial property governed by the interplay between its own physicochemical characteristics and those of the solvent.

Caption: Key factors determining the solubility of Tert-butyl 11-aminoundecanoate.

Conclusion

While comprehensive quantitative solubility data for Tert-butyl 11-aminoundecanoate remains to be fully published, its structural features and the known solubility in DMSO provide a strong basis for an inferred solubility profile. It is anticipated to be highly soluble in chlorinated and ethereal solvents, with moderate to good solubility in polar aprotic solvents and lower alcohols, and poor solubility in water and non-polar hydrocarbons. For precise applications, it is strongly recommended that researchers determine the solubility in their specific solvent systems using a standardized protocol such as the shake-flask method outlined in this guide. This will ensure accurate and reproducible results in the synthesis and formulation of PROTACs and other advanced drug molecules.

References

The Linchpin of Targeted Protein Degradation: A Technical Guide to Tert-butyl 11-aminoundecanoate in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success. This technical guide delves into the specific role of Tert-butyl 11-aminoundecanoate, an alkyl chain-based linker, in the design and function of PROTACs.

Tert-butyl 11-aminoundecanoate serves as a precursor to a C11 alkyl linker, a common motif in PROTAC design.[3][4] Alkyl linkers, characterized by their flexibility and lipophilicity, play a crucial role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[5] The length of this alkyl chain is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[4]

The Role of the Alkyl Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5]

Ternary Complex Formation: The primary function of the linker is to bridge the POI and E3 ligase, facilitating their proximity. The flexibility of an alkyl linker, such as one derived from Tert-butyl 11-aminoundecanoate, allows the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex.[5] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together, while a linker that is too long may result in unproductive binding modes.[4]

Physicochemical Properties: The alkyl nature of the linker contributes to the overall lipophilicity of the PROTAC molecule. This can enhance cell permeability, a crucial factor for reaching intracellular targets.[6] However, excessive lipophilicity can lead to poor solubility and off-target effects. Therefore, the length of the alkyl chain must be carefully optimized to balance these properties.

Quantitative Data on Alkyl Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of linker composition and length on their degradation activity. While specific data for PROTACs utilizing a pure C11 linker derived from Tert-butyl 11-aminoundecanoate is not extensively published, the data for varying alkyl and PEG/alkyl chain lengths provides valuable insights into the structure-activity relationship.

| Target | PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BTK | MT802 | Pomalidomide (CRBN) | PEG | 6.2 | 99 | NAMALWA | [7] |

| BTK | RC-1 | Pomalidomide (CRBN) | PEG6 | 2.2 | 97 | Mino | [8] |

| BTK | IR-1 | Pomalidomide (CRBN) | Acrylamide-PEG | <10 | ~90 | Mino | [8] |

| BTK | IR-2 | Pomalidomide (CRBN) | Acrylamide-PEG | <10 | ~90 | Mino | [8] |

| BTK | NC-1 | Pomalidomide (CRBN) | PEG6 | 2.2 | 97 | Mino | [8] |

| Target | PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | ARV-825 | Pomalidomide (CRBN) | Alkyl/PEG | 1 | >95 | Burkitt's Lymphoma | [9] |

| BRD4 | B24 | Pomalidomide (CRBN) | 2 PEG units | 0.75 | >95 | MV4-11 | [10] |

| BRD4 | PROTAC with 0 PEG units | Pomalidomide (CRBN) | Alkyne | <0.5 µM | Not Specified | H661 | [4] |

| BRD4 | PROTAC with 4-5 PEG units | Pomalidomide (CRBN) | Alkyne-PEG | <0.5 µM | Not Specified | H661 | [4] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with an Alkyl Linker

This protocol outlines the general steps for synthesizing a PROTAC using an alkyl linker derived from a precursor like Tert-butyl 11-aminoundecanoate. This involves standard amide coupling reactions.

Step 1: Deprotection of Tert-butyl 11-aminoundecanoate

-

Dissolve Tert-butyl 11-aminoundecanoate in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

-

Stir the reaction at room temperature for 2-4 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to yield 11-aminoundecanoic acid.

Step 2: Amide Coupling with the POI Ligand

-

Dissolve the POI ligand (containing a carboxylic acid group) and 11-aminoundecanoic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 3: Amide Coupling with the E3 Ligase Ligand

-

Dissolve the product from Step 2 (which now has a free carboxylic acid from the undecanoic acid linker) and the amine-functionalized E3 ligase ligand in anhydrous DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][11]

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.[11]

-

Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[11]

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).[11]

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[11]

-

Collect the supernatant containing the protein lysate.[11]

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[11]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[11]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

5. Data Analysis:

-

Quantify the band intensities using densitometry software.[1]

-

Normalize the target protein band intensity to the loading control.[1]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to demonstrate the interaction between the target protein, the PROTAC, and the E3 ligase.[13]

1. Cell Treatment and Lysis:

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.[13]

-

Lyse the cells using a non-denaturing lysis buffer.[13]

2. Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.[13]

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C.[13]

-

Add protein A/G agarose beads to capture the antibody-protein complexes.[13]

3. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[13]

4. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[13]

Signaling Pathways and Visualizations

PROTACs containing long alkyl chain linkers can be designed to target key proteins in various signaling pathways implicated in diseases like cancer. Two such pathways are the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) is a key player, and the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

BCR Signaling Pathway and BTK Degradation

BTK is a critical component of the BCR signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[14][15] PROTACs that induce the degradation of BTK can effectively shut down this pathway.[14]

Caption: PROTAC-mediated degradation of BTK in the BCR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17] PROTACs can be designed to target and degrade key components of this pathway, such as Akt or mTOR, offering a powerful anti-cancer strategy.

Caption: PROTAC-mediated degradation of Akt in the PI3K/Akt/mTOR pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical experimental workflow for the development of a PROTAC.

Conclusion

Tert-butyl 11-aminoundecanoate serves as a valuable building block for the incorporation of a flexible C11 alkyl linker into PROTACs. The length and composition of the linker are paramount to the efficacy of these targeted protein degraders, directly influencing ternary complex formation and the overall physicochemical properties of the molecule. A systematic approach to PROTAC design, synthesis, and evaluation, as outlined in this guide, is essential for the development of novel and effective therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this exciting and rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. youtube.com [youtube.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

An In-depth Technical Guide to Alkyl Chain PROTAC Linkers

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the fundamental characteristics of one of the most common linker types: the alkyl chain.

Alkyl linkers are comprised of saturated or unsaturated hydrocarbon chains and are frequently used in initial PROTAC design due to their synthetic accessibility and inherent flexibility.[2][][5][6] They serve as a crucial bridge, bringing the POI and the E3 ligase into close proximity to form a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for inducing protein degradation.[1][2][]

Core Physicochemical Characteristics of Alkyl Linkers

The simple, flexible nature of alkyl chains imparts distinct physicochemical properties to PROTAC molecules that significantly influence their biological activity.

-

Hydrophobicity and Lipophilicity : Alkyl chains are inherently hydrophobic. Increasing the length of the alkyl chain generally increases the lipophilicity of the PROTAC molecule.[] While this can enhance cell permeability, which is necessary for targeting intracellular proteins, excessive lipophilicity can negatively impact aqueous solubility, metabolic stability, and overall bioavailability.[2][][6]

-

Flexibility : Alkyl chains offer significant conformational flexibility, allowing the PROTAC to adopt various orientations.[2][7] This adaptability can increase the probability of forming a productive ternary complex by accommodating different protein surfaces and conformations.[2][] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

-

Metabolic Stability : Straight-chain alkyl linkers are generally considered metabolically "inert" and less prone to oxidative cleavage compared to other linker types like polyethylene (B3416737) glycol (PEG).[] However, long alkyl chains can be susceptible to oxidation, and metabolism often occurs at the points of connection to the ligands.[][]

Impact of Alkyl Linkers on PROTAC Efficacy

The structure of the alkyl linker, particularly its length, is a critical parameter that must be optimized to achieve potent and selective protein degradation.

Ternary Complex Formation and Stability

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[1][2] The length of the alkyl chain dictates the distance and relative orientation between the POI and the E3 ligase.

-

Optimal Length is Crucial : An optimal linker length allows for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[2]

-

Suboptimal Lengths : A linker that is too short may introduce steric hindrance, preventing the two proteins from binding effectively.[] Conversely, a linker that is too long can result in a loose, unstable complex with decreased stability, leading to inefficient ubiquitination.[][7] Studies have shown that the optimal distance is target-dependent, with one study on estrogen receptor (ER)-α targeting PROTACs finding an optimal linker length of 16 atoms.[10][11][12]

Protein Degradation Potency (DC₅₀ and Dₘₐₓ)

The efficiency of protein degradation, measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ), is directly correlated with the stability of the ternary complex and is therefore highly dependent on the linker.

-

Linker Length-Activity Relationship : Structure-activity relationship (SAR) analyses consistently reveal that the length and composition of the linker critically influence degradation potency.[13] As the alkyl linker length is varied, a "bell-shaped" curve for degradation activity is often observed, where an optimal length results in the lowest DC₅₀ and highest Dₘₐₓ values.

-

The Hook Effect : A common phenomenon observed with bifunctional molecules like PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases. This is because an excess of the PROTAC leads to the formation of binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex, thereby inhibiting degradation.[7] The linker's properties can influence the concentration at which the hook effect becomes prominent.

Data Summary: Alkyl Linker Length vs. PROTAC Performance

The following table summarizes the general relationship between alkyl chain length and key PROTAC performance metrics. The values are representative and illustrate the concept of an optimal linker length for a hypothetical target.

| Alkyl Linker Length (Number of Carbons) | Ternary Complex Cooperativity (α) | Degradation Potency (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) |

| 4 | 0.8 (Negative) | >1000 | <20 |

| 6 | 2.5 (Positive) | 150 | 75 |

| 8 | 15.0 (Strongly Positive) | 25 | >95 |

| 10 | 5.0 (Positive) | 90 | 85 |

| 12 | 1.5 (Slightly Positive) | 400 | 60 |

Table 1: Representative data illustrating the impact of alkyl chain length on PROTAC performance. Cooperativity (α) is a measure of the change in binding affinity between the binary and ternary complexes. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximal degradation observed.

Visualizations

Signaling Pathway and Logical Diagrams

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Evaluation.

Caption: Linker Length vs. Degradation Efficacy.

Experimental Protocols

Protocol 1: General Synthesis of an Alkyl Chain PROTAC via Amide Coupling

This protocol describes a representative synthesis for coupling a POI ligand containing a carboxylic acid and an E3 ligase ligand containing a primary amine using a bifunctional amino-alkyl-bromide linker.

Materials:

-

POI-ligand-COOH

-

E3-ligand-NH₂

-

1-bromo-8-aminooctane hydrobromide (or other length)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Coupling of Linker to POI Ligand

-

Dissolve POI-ligand-COOH (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add 1-bromo-8-aminooctane hydrobromide (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the POI-linker intermediate.

Step 2: Coupling of POI-Linker to E3 Ligase Ligand

-

Dissolve the POI-linker intermediate (1.0 eq) and E3-ligand-NH₂ (1.1 eq) in DMF.

-

Add K₂CO₃ (3.0 eq) to the mixture.

-

Heat the reaction to 80°C and stir for 12-18 hours, monitoring progress by LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC to yield the pure compound.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC in a cellular context.[14]

Materials:

-

Cell line expressing the target protein

-

Complete growth medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imager and analysis software

Procedure:

-

Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control.

-

Incubation: Incubate the cells for the desired time (e.g., 18-24 hours) at 37°C and 5% CO₂.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.[15] Quantify band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

Protocol 3: NanoBRET Assay for Ternary Complex Formation

This protocol provides a method to quantify PROTAC-induced ternary complex formation in live cells.[16] It requires a cell line co-expressing the POI fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

Materials:

-

Engineered cell line (e.g., HEK293) expressing POI-NanoLuc and HaloTag-E3 Ligase

-

Opti-MEM I Reduced Serum Medium

-

HaloTag NanoBRET 618 Ligand

-

Nano-Glo Vivazine Substrate

-

PROTAC stock solution (in DMSO)

-

White, 96-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

-

Cell Plating: Harvest and resuspend the engineered cells in Opti-MEM. Plate the cells in a white 96-well plate.

-

HaloTag Ligand Addition: Prepare the HaloTag NanoBRET 618 Ligand in Opti-MEM. Add this to the cells and incubate for at least 4 hours at 37°C to allow for ligand equilibration.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM. Add the dilutions to the appropriate wells. Include a no-PROTAC control.

-

Substrate Addition and Measurement: Prepare the Nano-Glo Vivazine Substrate in Opti-MEM. Add the substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Data Analysis: Calculate the raw NanoBRET ratio for each well by dividing the acceptor signal by the donor signal. Subtract the background ratio (from no-PROTAC control) to get the corrected NanoBRET ratio. Plot the corrected NanoBRET ratio against the PROTAC concentration to generate a dose-response curve, which reflects the formation of the ternary complex. This data can be used to calculate the cooperativity (α).[16][17]

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. researchgate.net [researchgate.net]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 11-aminoundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] The modular nature of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker, allows for fine-tuning of their pharmacological properties. The linker is a critical component, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This document provides a detailed protocol for the synthesis of a model PROTAC using Tert-butyl 11-aminoundecanoate, a versatile alkyl linker precursor.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by recruiting an E3 ubiquitin ligase to a specific protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. Unlike traditional inhibitors that require continuous binding to their target to exert a biological effect, PROTACs act catalytically, enabling the degradation of multiple target protein molecules. This offers several advantages, including the potential for more profound and sustained target knockdown and the ability to target proteins previously considered "undruggable." The choice of linker is crucial in PROTAC design as its length and composition dictate the geometry of the ternary complex and, consequently, the efficiency of protein degradation.

Tert-butyl 11-aminoundecanoate is a valuable building block for PROTAC synthesis, providing a flexible alkyl chain of a defined length. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a later step for conjugation, while the primary amine allows for initial coupling to either the E3 ligase ligand or the target protein ligand.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the synthesis of a model PROTAC targeting the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The synthesis involves a three-step process starting from Tert-butyl 11-aminoundecanoate.

Materials and Reagents

-

Tert-butyl 11-aminoundecanoate

-

(+)-JQ1

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Synthesis Workflow

The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of the model PROTAC.

Step 1: Synthesis of Tert-butyl 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)undecanoate (Intermediate 1)

-

To a solution of 4-aminopomalidomide (1.0 eq) and Tert-butyl 11-bromoundecanoate (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford Intermediate 1.

Step 2: Synthesis of 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)undecanoic acid (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in a solution of 20% TFA in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude product, Intermediate 2, is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC (JQ1-Linker-Pomalidomide)

-

To a solution of Intermediate 2 (1.0 eq) and (+)-JQ1-amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-